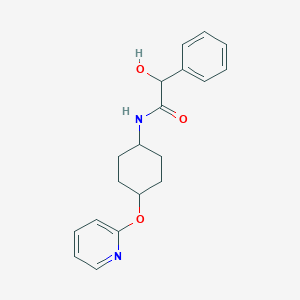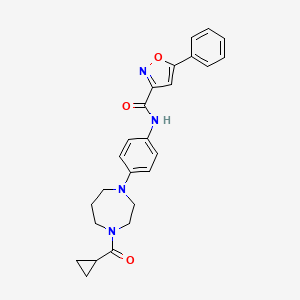
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester is a specialized organoboron compound known for its unique chemical properties and applications in various fields of science and industry. This compound features a fluorine atom, a nitro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a boronic acid moiety stabilized by a pinacol ester group.
Mechanism of Action
Target of Action
The primary target of “2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester” is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
The compound, being an organoboron reagent, participates in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium complex donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway that this compound affects. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its transmetalation with palladium (II) complexes is rapid , which may influence its bioavailability in the context of chemical reactions.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry, including drug discovery, materials science, and more .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , which means the reaction can proceed in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester typically involves multi-step organic reactions. One common approach is the boronic acid derivative synthesis starting from the corresponding phenyl boronic acid. The nitration and trifluoromethylation steps are usually carried out sequentially, followed by esterification with pinacol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and advanced purification techniques helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile in organic synthesis and can undergo various reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst can be employed.
Substitution Reactions: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Conversion to corresponding phenols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution Reactions: Formation of amides, esters, or ethers.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound is widely used in cross-coupling reactions to create complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound's biological applications include its use as a probe in biochemical assays and as a building block in the synthesis of biologically active molecules. Its fluorine and trifluoromethyl groups enhance the binding affinity and selectivity of these molecules.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with improved pharmacokinetic properties. Its incorporation into drug molecules can enhance their metabolic stability and target specificity.
Industry: In the materials industry, this compound is used in the development of advanced polymers and coatings. Its unique chemical structure contributes to the creation of materials with superior properties, such as increased durability and chemical resistance.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
2,3-Difluoro-5-(trifluoromethyl)pyridine
2-Fluoro-5-nitrobenzoic acid
Uniqueness: 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester stands out due to its combination of fluorine, nitro, and trifluoromethyl groups on the phenyl ring, which is not commonly found in other similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable tool in various applications.
Properties
IUPAC Name |
2-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)9-6-7(19(20)21)5-8(10(9)15)13(16,17)18/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXOMANZLLMOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)
![4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2873183.png)
![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)
![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)
![6-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2873190.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2873195.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B2873200.png)

![2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2873202.png)
![Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2873203.png)
